

# AFG206 selectivity profiling against a kinase panel

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AFG206    |           |
| Cat. No.:            | B15578756 | Get Quote |

# AFG206: A Comparative Guide to Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of **AFG206** (also known as AC220 or quizartinib), a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, with another prominent FLT3 inhibitor, gilteritinib. The information presented herein is intended to assist researchers in understanding the on-target and off-target activities of these compounds, facilitating informed decisions in drug development and experimental design.

## Kinase Selectivity Profile: AFG206 vs. Gilteritinib

The selectivity of a kinase inhibitor is a critical factor in determining its therapeutic efficacy and potential for off-target side effects. Comprehensive profiling against a broad panel of kinases provides a detailed fingerprint of a compound's activity. Below is a comparative summary of the kinase selectivity of **AFG206** and gilteritinib, with data compiled from KINOMEscan<sup>™</sup> assays. The KINOMEscan<sup>™</sup> platform measures the binding affinity (Kd) of a compound to a large panel of kinases. A lower Kd value indicates a higher binding affinity.



| Kinase Target | AFG206 (AC220) Kd<br>(nM) | Gilteritinib %<br>Inhibition @ 100 nM | Notes                                    |
|---------------|---------------------------|---------------------------------------|------------------------------------------|
| FLT3          | 1.1                       | 99.5                                  | Primary Target                           |
| KIT           | 2.4                       | 98.5                                  | Structurally related to FLT3             |
| PDGFRA        | 2.1                       | 97.5                                  | Off-target with potential implications   |
| PDGFRB        | 3.5                       | 96                                    | Off-target with potential implications   |
| RET           | 12                        | 85                                    | Off-target with potential implications   |
| AXL           | 110                       | 99                                    | Gilteritinib shows potent AXL inhibition |
| MER           | 230                       | 98                                    | Member of the TAM kinase family with AXL |
| TYRO3         | 180                       | 97                                    | Member of the TAM kinase family with AXL |
| TRKA          | 35                        | 95                                    | Neurotrophic tyrosine kinase receptor    |
| TRKB          | 48                        | 90                                    | Neurotrophic tyrosine kinase receptor    |
| TRKC          | 41                        | 92                                    | Neurotrophic tyrosine kinase receptor    |
| ALK           | 1200                      | 94                                    | Anaplastic lymphoma<br>kinase            |
| LTK           | 88                        | 96                                    | Leukocyte tyrosine<br>kinase             |

Data Interpretation:



AFG206 (quizartinib) demonstrates high potency and selectivity for FLT3.[1][2] Its primary off-target activities are against other type III receptor tyrosine kinases such as KIT and PDGF receptors.[1] Gilteritinib, while also a potent FLT3 inhibitor, exhibits a broader selectivity profile, with significant activity against the AXL kinase family (AXL, MER, TYRO3) and various neurotrophic tyrosine kinase receptors (TRKA, TRKB, TRKC).[3][4] The inhibition of AXL by gilteritinib is noteworthy as AXL has been implicated in resistance to FLT3 inhibition.[5]

## **Experimental Protocols**

The determination of kinase inhibitor selectivity is paramount in drug discovery. Below are detailed protocols for a widely used biochemical kinase assay and a cell-based assay to assess kinase inhibitor activity.

## Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

#### Materials:

- Kinase of interest
- Kinase-specific substrate
- AFG206 or other test compounds
- ATP
- Kinase reaction buffer
- ADP-Glo™ Reagent
- Kinase Detection Reagent
- White, opaque multi-well plates

#### Procedure:



- Compound Preparation: Prepare serial dilutions of the test compound (e.g., AFG206) in the appropriate solvent (typically DMSO) and then dilute further in kinase reaction buffer.
- Kinase Reaction Setup:
  - Add 2.5 μL of 4x test compound dilution to the wells of the assay plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
  - Prepare a 2x kinase/substrate master mix in kinase reaction buffer.
  - Add 5 μL of the 2x kinase/substrate master mix to all wells.
  - Initiate the kinase reaction by adding 2.5 μL of 4x ATP solution to each well.
- Incubation: Mix the plate gently and incubate at room temperature for a specified time (e.g., 60 minutes).
- Stop Reaction and Deplete ATP: Add 10 μL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- ADP to ATP Conversion and Signal Generation: Add 20 μL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal.
- Final Incubation: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
- Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional
  to the amount of ADP produced and, therefore, to the kinase activity.
- Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control and determine the IC50 value by fitting the data to a dose-response curve.

## **Cell-Based FLT3 Phosphorylation Assay**



This assay measures the ability of an inhibitor to block the autophosphorylation of FLT3 in a cellular context.

#### Materials:

- FLT3-expressing cell line (e.g., MV4-11)
- Cell culture medium and supplements
- Test inhibitor (serially diluted)
- Lysis buffer
- Phospho-FLT3 specific antibody
- Total FLT3 antibody
- Secondary antibodies conjugated to a detectable marker (e.g., HRP)
- Western blot apparatus or ELISA plates
- Detection reagents (e.g., chemiluminescent substrate)

#### Procedure (Western Blot-based):

- Cell Seeding and Treatment: Seed the FLT3-expressing cells in a multi-well plate and allow them to grow to a suitable confluency. Treat the cells with serial dilutions of the test inhibitor or vehicle control for a defined period (e.g., 2 hours).
- Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse the cells with lysis buffer to extract cellular proteins.
- Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
- Western Blotting:



- Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (pFLT3).
- Wash the membrane and incubate with an HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Data Analysis: Quantify the band intensities for pFLT3. To normalize for protein loading, the
  membrane can be stripped and re-probed with an antibody for total FLT3. Calculate the
  inhibition of FLT3 phosphorylation relative to the vehicle-treated control to determine the
  IC50 value.

### **Visualizations**

To further illustrate the concepts discussed, the following diagrams have been generated.





Click to download full resolution via product page

Caption: Experimental workflow for a biochemical kinase selectivity profiling assay.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]



- 2. researchgate.net [researchgate.net]
- 3. Gilteritinib: potent targeting of FLT3 mutations in AML PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [AFG206 selectivity profiling against a kinase panel].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15578756#afg206-selectivity-profiling-against-a-kinase-panel]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com